"synthesis and properties of Methyl 3-(1-bromoethyl)benzoate"
"synthesis and properties of Methyl 3-(1-bromoethyl)benzoate"
An In-Depth Technical Guide to the Synthesis and Properties of Methyl 3-(1-bromoethyl)benzoate
Abstract
Methyl 3-(1-bromoethyl)benzoate (CAS No. 50603-99-1) is a bifunctional organic molecule possessing significant potential as a building block in advanced chemical synthesis. This guide provides a comprehensive technical overview of its synthesis, properties, and chemical reactivity. Unlike its more common isomer, methyl 3-(bromomethyl)benzoate, this compound features a secondary benzylic bromide, which imparts distinct reactivity characteristics. The primary synthesis route via free-radical bromination of methyl 3-ethylbenzoate is detailed, including a discussion of the underlying reaction mechanism and a complete experimental protocol. Furthermore, this document consolidates the known physicochemical properties, predicted spectroscopic signatures, and key reaction pathways, offering a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Physicochemical and Spectroscopic Characterization
Methyl 3-(1-bromoethyl)benzoate is a unique reagent due to its two distinct functional groups: a reactive secondary benzylic bromide and a methyl ester. This combination allows for sequential or orthogonal chemical modifications.
Physical and Chemical Properties
Comprehensive experimental data for this specific isomer is not widely published. The following table summarizes its core identifiers and known safety information.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 3-(1-bromoethyl)benzoate | - |
| CAS Number | 50603-99-1 | |
| Molecular Formula | C₁₀H₁₁BrO₂ | - |
| Molecular Weight | 243.10 g/mol | - |
| Appearance | Not specified in literature | - |
| Signal Word | Warning | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
Predicted Spectroscopic Signatures
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be the most definitive tool for structural confirmation.
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~8.1-7.4 ppm (m, 4H): A complex multiplet region corresponding to the four protons on the disubstituted aromatic ring.
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~5.2 ppm (q, 1H, J ≈ 7 Hz): A quartet representing the single benzylic proton on the carbon bearing the bromine atom, split by the adjacent methyl group.
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~3.9 ppm (s, 3H): A sharp singlet for the three protons of the methyl ester group.
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~2.0 ppm (d, 3H, J ≈ 7 Hz): A doublet corresponding to the three protons of the terminal methyl group on the ethyl chain, split by the adjacent benzylic proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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~166 ppm: Carbonyl carbon of the ester.
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~140-128 ppm: Aromatic carbons.
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~52 ppm: Methyl carbon of the ester.
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~45-50 ppm: Benzylic carbon attached to the bromine.
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~25 ppm: Terminal methyl carbon of the ethyl group.
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IR (Infrared) Spectroscopy:
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~3000-2850 cm⁻¹: C-H stretching from alkyl and aromatic groups.
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~1720 cm⁻¹: A strong C=O stretch characteristic of the ester functional group.
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~1600-1450 cm⁻¹: C=C stretching within the aromatic ring.
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~1250 cm⁻¹: C-O stretching of the ester.
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~700-600 cm⁻¹: C-Br stretching.
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Synthesis Methodology: Free-Radical Benzylic Bromination
The most logical and efficient method for synthesizing Methyl 3-(1-bromoethyl)benzoate is through the free-radical bromination of its precursor, Methyl 3-ethylbenzoate. This transformation, known as the Wohl-Ziegler reaction , is highly selective for the benzylic position.[1][2]
Rationale and Mechanism
The reaction proceeds via a classic free-radical chain mechanism. The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical; it serves as a source for a consistent, low concentration of molecular bromine (Br₂), which minimizes competitive reactions such as electrophilic addition to the aromatic ring.[1]
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Initiation: A radical initiator, such as Azobisisobutyronitrile (AIBN), is homolytically cleaved by heat or UV light to generate radicals. These radicals then react with trace amounts of HBr to produce a bromine radical (Br•).
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Propagation:
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A bromine radical abstracts a hydrogen atom from the benzylic position of Methyl 3-ethylbenzoate. This step is highly regioselective because the resulting secondary benzylic radical is significantly stabilized by resonance with the aromatic ring.[3]
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The benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the desired product, Methyl 3-(1-bromoethyl)benzoate, and a new bromine radical, which continues the chain reaction.
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Termination: The reaction ceases when radicals combine with each other.
The overall workflow is depicted below.
Caption: Synthesis workflow for Methyl 3-(1-bromoethyl)benzoate.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of Methyl 3-(1-bromoethyl)benzoate, adapted from established procedures for benzylic bromination.[4]
Materials:
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Methyl 3-ethylbenzoate (1.0 eq)
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N-Bromosuccinimide (NBS) (1.1 eq)
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Azobisisobutyronitrile (AIBN) (0.02 eq)
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Carbon tetrachloride (CCl₄), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
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Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-ethylbenzoate (1.0 eq) and anhydrous carbon tetrachloride.
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Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.02 eq) to the flask.
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Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated and sustained with a standard 250W incandescent lamp positioned near the flask.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting material is consumed (usually 2-4 hours). A key visual indicator is that the dense NBS will be consumed and replaced by the less dense succinimide, which will float.
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Workup:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to quench any remaining HBr) and brine.
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Dry the organic layer over anhydrous MgSO₄.
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Purification:
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Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 3-(1-bromoethyl)benzoate.
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Chemical Reactivity and Synthetic Utility
The value of Methyl 3-(1-bromoethyl)benzoate lies in its ability to undergo a variety of transformations at its two functional sites.
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Nucleophilic Substitution: The secondary benzylic bromide is an excellent electrophile. It readily reacts with a wide range of nucleophiles (e.g., amines, azides, cyanides, alkoxides) via Sₙ1 or Sₙ2 pathways to introduce new functional groups.[5] The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized secondary benzylic carbocation.
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Elimination: Treatment with a non-nucleophilic base can lead to an E2 elimination reaction, yielding methyl 3-vinylbenzoate, a valuable monomer for polymer synthesis.
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Organometallic Cross-Coupling: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada) to form new carbon-carbon bonds.[6]
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Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or converted to other esters via transesterification.
Caption: Key reaction pathways of Methyl 3-(1-bromoethyl)benzoate.
Safety and Handling
Methyl 3-(1-bromoethyl)benzoate is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[1]
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Hazards:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautions:
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
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References
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Chemistry Steps. (n.d.). Benzylic Bromination. Chemistry Steps. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517981, Methyl 3-(bromomethyl)benzoate. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12070, Methyl 3-bromobenzoate. PubChem. [Link]
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The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. The Royal Society of Chemistry. [Link]
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ChemSynthesis. (n.d.). methyl 3-(2-bromoethyl)benzoate. ChemSynthesis. [Link]
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Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]
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Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
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Caeiro, J., et al. (2006). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 8(2), 237-240. [Link]
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Sigma-Aldrich. (n.d.). Methyl 3-(1-Bromoethyl)benzoate Safety Information. Synthonix. [Link]
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The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. [Link]
